![molecular formula C7H7ClN2O B2589773 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine CAS No. 1260669-93-9](/img/structure/B2589773.png)

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Vue d'ensemble

Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound that belongs to the class of pyrano[4,3-D]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

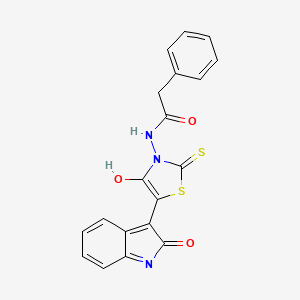

The synthesis of pyrano[4,3-D]pyrimidine derivatives has been reported in various studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 .Applications De Recherche Scientifique

Applications anti-inflammatoires

Les dérivés de la pyrimidine, dont le 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine, ont été largement étudiés pour leurs propriétés anti-inflammatoires. Ces composés peuvent inhiber l'expression et les activités de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase inductible d'oxyde nitrique, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela les rend précieux dans le développement de nouveaux médicaments anti-inflammatoires avec des applications potentielles dans le traitement de maladies comme l'arthrite, l'asthme et d'autres maladies inflammatoires.

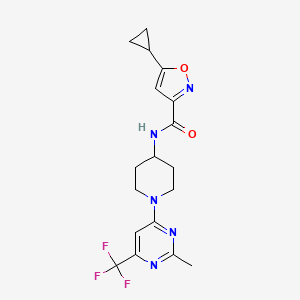

Activité antitumorale

L'échafaudage de pyrano[4,3-D]pyrimidine est une caractéristique clé dans la conception de nouveaux inhibiteurs de PARP-1. PARP-1 est impliqué dans la réparation de l'ADN et est une cible pour la thérapie du cancer car son inhibition peut entraîner une dysfonctionnement génomique et la mort cellulaire dans les cellules cancéreuses . Les dérivés du This compound se sont montrés prometteurs comme puissants inhibiteurs de PARP-1, offrant une voie pour développer de nouveaux médicaments anticancéreux.

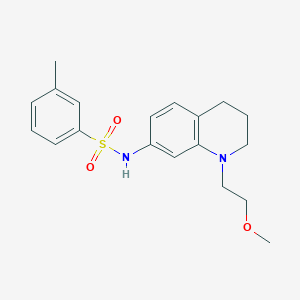

Activité antibactérienne

Les thiéno[2,3-d]pyrimidines, qui sont structurellement liées au This compound, ont été utilisées dans la synthèse de composés ayant une activité antibactérienne notable . Cela suggère que des modifications du noyau pyrimidinique peuvent conduire à de nouveaux agents antibactériens, potentiellement efficaces contre les souches bactériennes résistantes aux médicaments.

Études de relation structure-activité (SAR)

Les études SAR sont cruciales pour comprendre les effets pharmacologiques des composés chimiques. Le This compound peut servir de point de départ pour synthétiser une variété d'analogues. En analysant les changements d'activité biologique avec différentes substitutions, les chercheurs peuvent identifier les candidats les plus prometteurs pour le développement de médicaments .

Synthèse de nouveaux composés

Le système cyclique de la pyrimidine est polyvalent pour les modifications chimiques, permettant la synthèse d'une large gamme de nouveaux composés. Le This compound peut être utilisé comme précurseur dans la synthèse de molécules complexes ayant des applications potentielles en chimie médicinale et en science des matériaux .

Pharmacocinétique et conception de médicaments

Les études cinétiques théoriques des dérivés de la pyrimidine peuvent prédire leurs propriétés pharmacocinétiques, ce qui est essentiel pour la conception de médicaments. Les composés basés sur le This compound peuvent être évalués pour leurs profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME), aidant à la conception de médicaments ayant une efficacité et une sécurité optimales .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the Poly (ADP-ribose) polymerases-1 (PARP-1) enzyme . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound interacts with the amino acids present in the NI site of the PARP-1 enzyme . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Biochemical Pathways

The action of this compound affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of this compound is the inhibition of the PARP-1 enzyme, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

Analyse Biochimique

Biochemical Properties

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can induce changes in gene expression that lead to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as promoting cell differentiation and inhibiting tumor growth. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The interaction of this compound with cytochrome P450 enzymes is particularly noteworthy, as it influences the compound’s metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments. For instance, phosphorylation and ubiquitination can influence the compound’s localization and stability within the cell .

Propriétés

IUPAC Name |

2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVPWVMJFMWDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CN=C(N=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260669-93-9 | |

| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)

![[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2589695.png)

![6-Phenyl-2-[1-(quinoxalin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2589696.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide](/img/structure/B2589699.png)

![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)

![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)